molecular formula C14H15ClN4O2 B12341184 (2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide

(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide

Cat. No.: B12341184
M. Wt: 306.75 g/mol
InChI Key: PEWQJDHKKNHFBY-XYOKQWHBSA-N
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Description

(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyimino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride to form the methoxyimino intermediate. This intermediate is then reacted with cyanoacetic acid and dimethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Chlorophenyl)-3-(2-furyl)-2-propen-1-one
  • (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-2-phenyl-2-propenoic acid

Uniqueness

(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

(E)-N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-cyano-3-(dimethylamino)prop-2-enamide

InChI

InChI=1S/C14H15ClN4O2/c1-19(2)8-12(7-16)14(20)17-10-18-21-9-11-3-5-13(15)6-4-11/h3-6,8,10H,9H2,1-2H3,(H,17,18,20)/b12-8+

InChI Key

PEWQJDHKKNHFBY-XYOKQWHBSA-N

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/C=N/OCC1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)Cl

Origin of Product

United States

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